Ethyl 3-(2-methoxy-4-pyridinyl)alaninate

Immunomodulation S1P1 Agonist GPCR

Ethyl 3-(2-methoxy-4-pyridinyl)alaninate delivers the exact 2-methoxy-4-pyridinyl pharmacophore essential for S1P1 receptor agonist SAR and LHRH antagonist potency studies. Orthogonally protected (ethyl ester, free amine), it integrates directly into solid-phase peptide synthesis. Substituting positional isomers yields failed assays and irreproducible data—order the authentic 4-pyridyl isomer to ensure reliable, publication-ready results.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
Cat. No. B8372695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-methoxy-4-pyridinyl)alaninate
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=NC=C1)OC)N
InChIInChI=1S/C11H16N2O3/c1-3-16-11(14)9(12)6-8-4-5-13-10(7-8)15-2/h4-5,7,9H,3,6,12H2,1-2H3/t9-/m0/s1
InChIKeyVKKJEIBKKKWVJB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(2-methoxy-4-pyridinyl)alaninate: Procurement-Relevant Specifications and Chemical Identity


Ethyl 3-(2-methoxy-4-pyridinyl)alaninate (CAS not explicitly assigned in public databases) is a chiral amino acid derivative and heterocyclic building block with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . It is classified as an ethyl ester of alanine featuring a 2-methoxy-4-pyridinyl moiety, placing it within the broader class of pyridylalanines . This specific compound is noted for its utility as a research intermediate, with a typical purity specification of 95% .

Why Ethyl 3-(2-methoxy-4-pyridinyl)alaninate Cannot Be Interchanged with Generic Pyridylalanines


In peptidomimetic and medicinal chemistry applications, the precise substitution pattern on the pyridine ring is a critical determinant of biological activity, target selectivity, and physicochemical properties [1]. The class of pyridylalanines demonstrates that even minor positional isomerism—such as relocating the methoxy group from the 2-position to the 3- or 6-position, or changing the pyridyl attachment from the 4- to the 2- or 3-position—can lead to significant differences in receptor binding affinity, oral bioavailability, and pharmacokinetic half-life [2]. For instance, in a study of S1P1 receptor agonists, 2-pyridine analogues showed higher selectivity against S1PR3, whereas 3- and 4-pyridine analogues exhibited significantly longer oral half-lives and duration of action [2]. Consequently, substituting Ethyl 3-(2-methoxy-4-pyridinyl)alaninate with a positional isomer or an unprotected analog without rigorous validation introduces substantial risk of altered reaction outcomes, failed biological assays, and irreproducible data.

Quantitative Differentiation of Ethyl 3-(2-methoxy-4-pyridinyl)alaninate: A Comparator-Based Evidence Guide


S1P1 Receptor Agonist Potency: Class-Level Potency Ranges for 2-Methoxy-4-Pyridinyl Scaffolds

While direct activity data for Ethyl 3-(2-methoxy-4-pyridinyl)alaninate is not available, the 2-methoxy-4-pyridinyl scaffold is a recognized pharmacophore in potent S1P1/EDG1 receptor agonists, a target for immunomodulation [1]. Compounds built upon this core have demonstrated agonist activity at the human S1P1 receptor with EC50 values ranging from 0.04 nM to 42 nM in various functional assays, including cAMP modulation and receptor internalization [2]. This establishes a high-potency baseline for the structural class, which is relevant for researchers using the compound as a building block to explore this chemical space.

Immunomodulation S1P1 Agonist GPCR

Positional Selectivity in LHRH Antagonists: A Cautionary Tale for Unverified Substitution

Direct comparative data within the pyridylalanine class highlights the extreme sensitivity of biological activity to pyridyl substitution pattern. In a study of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, the analog D-3-Pal (β-(3-pyridyl)-D-α-alanine) in position 3 was found to be superior to its 2- and 4-pyridyl positional isomers (D-2-Pal3 and D-4-Pal3) [1]. Similarly, D-4-Pal6 was found to be superior by 2-fold compared to D-Arg6 in the same peptide context [1]. This demonstrates that the 2-methoxy-4-pyridinyl isomer of Ethyl 3-(2-methoxy-4-pyridinyl)alaninate cannot be considered functionally equivalent to other regioisomers and underscores the need for precise, isomeric control in research procurement.

Peptidomimetics LHRH Antagonist Structure-Activity Relationship

Synthetic Yields of β-(4-Pyridyl)alanine Derivatives: Benchmarking Accessible Scaffolds

The synthesis of 4-pyridylalanine derivatives is well-precedented, with established methods yielding high quantities of the desired scaffold. For instance, a polymer-assisted solution-phase Hantzsch cyclocondensation approach has been reported to produce β-(4-dihydropyridyl)alanine derivatives in 75% isolated yield [1]. This high yield indicates that the core 4-pyridylalanine structure is synthetically accessible, suggesting that Ethyl 3-(2-methoxy-4-pyridinyl)alaninate, which contains this core, is a viable building block for further synthetic elaboration. While a direct yield comparison for the 2-methoxy derivative is unavailable, the established 75% benchmark for a closely related 4-pyridylalanine provides a credible expectation for procurement and research planning.

Unnatural Amino Acid Synthesis Multicomponent Reactions Yield Optimization

Defined Application Scenarios for Ethyl 3-(2-methoxy-4-pyridinyl)alaninate Based on Verified Evidence


Synthesis of Novel S1P1/EDG1 Receptor Modulators

The 2-methoxy-4-pyridinyl moiety is a core pharmacophore in potent S1P1 receptor agonists, a class of compounds with demonstrated immunomodulatory activity [1]. Ethyl 3-(2-methoxy-4-pyridinyl)alaninate serves as a crucial chiral building block for the construction of novel molecules within this chemical space, allowing for the introduction of the essential 2-methoxy-4-pyridinyl group into peptidomimetic or small-molecule frameworks [1].

Development of Position-Specific Peptidomimetic LHRH Antagonists

Given the established importance of precise pyridyl isomerism in LHRH antagonist potency, where D-4-Pal6 showed a 2-fold superiority over D-Arg6 [2], Ethyl 3-(2-methoxy-4-pyridinyl)alaninate can be used to incorporate the specific 4-pyridylalanine unit into peptide analogs. This application is critical for research aiming to validate or extend structure-activity relationships (SAR) where the 4-pyridyl position is required [2].

Synthesis of Unnatural Pyridylalanine-Containing Peptides via Solid-Phase Methods

As an orthogonally protected amino acid derivative (ethyl ester, free amine), this compound is directly applicable in solid-phase peptide synthesis (SPPS). Its 4-pyridylalanine core is synthetically accessible, with related derivatives produced in up to 75% yield [3]. This enables the efficient incorporation of a non-natural, heterocyclic amino acid residue into peptide chains, a common strategy for enhancing metabolic stability or modulating protein-protein interactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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